An In-depth Technical Guide to the Chemical Properties of Dimethyl Selenide
An In-depth Technical Guide to the Chemical Properties of Dimethyl Selenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl selenide ((CH₃)₂Se), a simple organoselenium compound, is a volatile, colorless liquid with a characteristic garlic-like odor.[1] It plays a significant role as a metabolite in biological systems, representing a key component of the selenium detoxification pathway through biomethylation.[2] In recent years, organoselenium compounds have garnered increasing interest in the field of drug development, particularly for their potential anticancer properties.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical properties of dimethyl selenide, including its physical characteristics, spectroscopic data, reactivity, and relevant experimental protocols, to support ongoing research and development efforts.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of dimethyl selenide are summarized in the table below, providing a foundational dataset for laboratory applications.
| Property | Value | Reference |
| Molecular Formula | C₂H₆Se | [2] |
| Molecular Weight | 109.04 g/mol | [2] |
| Appearance | Colorless liquid | [7] |
| Odor | Garlic-like | [1] |
| Density | 1.4077 g/cm³ at 14.6 °C | [7] |
| Boiling Point | 55 °C (328 K) | [7] |
| Melting Point | -87.2 °C (186.0 K) | [7] |
| Carbon-Selenium Bond Length | 1.943 Å (Microwave Spectroscopy) | [7] |
| C-Se-C Bond Angle | 96.2° (Microwave Spectroscopy) | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of dimethyl selenide. The following tables summarize key spectroscopic data.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) | Coupling Constants | Reference |
| ¹H | ~1.90 ppm (singlet) | J(¹³C-¹H): 140.3 Hz, J(⁷⁷Se-¹H): 10.5 Hz | [8] |
| ⁷⁷Se | 0.0 ppm (Reference) | J(¹³C-⁷⁷Se): -62.0 Hz | [9] |
Mass Spectrometry (Electron Ionization)
| m/z | Ion | Relative Intensity |
| 110 | [C₂H₆⁷⁸Se]⁺ (Molecular Ion) | High |
| 95 | [CH₃Se]⁺ | Moderate |
| 80 | [Se]⁺ | Moderate |
| 15 | [CH₃]⁺ | Moderate |
Note: The mass spectrum of dimethyl selenide exhibits a characteristic isotopic pattern due to the natural abundance of selenium isotopes.
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of dimethyl selenide in a research setting.
Synthesis of Dimethyl Selenide
Reaction: Na₂Se + 2CH₃I → (CH₃)₂Se + 2NaI[7]
Materials:
-
Sodium selenide (Na₂Se)
-
Methyl iodide (CH₃I)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium selenide in the anhydrous solvent under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add methyl iodide to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium iodide precipitate.
-
The filtrate contains the crude dimethyl selenide.
Purification by Distillation
Procedure:
-
Assemble a simple distillation apparatus.[10]
-
Place the crude dimethyl selenide filtrate in the distillation flask.
-
Gently heat the flask in a water bath.
-
Collect the fraction that distills at approximately 55-58 °C.[7]
-
Due to the low boiling point, a reduced pressure (vacuum) distillation is generally not necessary but can be employed for higher purity.[11][12]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare a solution of the purified dimethyl selenide in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire the spectrum using a standard NMR spectrometer. The methyl protons will appear as a singlet around 1.90 ppm.
-
⁷⁷Se NMR: Acquire the spectrum using a multinuclear NMR spectrometer. Dimethyl selenide is often used as a reference standard for ⁷⁷Se NMR and is assigned a chemical shift of 0.0 ppm.[9] Experimental parameters should be optimized for the specific instrument, but typically involve a larger spectral width due to the wide range of selenium chemical shifts.[1][13][14]
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of dimethyl selenide into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.[15]
-
Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.[16][17][18] The isotopic pattern of selenium should be clearly visible.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid dimethyl selenide between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a liquid cell can be used.[19][20]
-
Analysis: Acquire the FTIR spectrum. Key vibrational modes to observe include C-H stretching and bending, and C-Se stretching frequencies.
Raman Spectroscopy:
-
Sample Preparation: Place the liquid dimethyl selenide in a glass capillary tube or a suitable sample holder.
-
Analysis: Acquire the Raman spectrum using a Raman spectrometer. The C-Se symmetric and asymmetric stretching vibrations are typically observed in the Raman spectrum.
Chemical Reactivity and Signaling Pathways
Key Chemical Reactions
Dimethyl selenide, as a selenoether, exhibits reactivity primarily at the selenium center. It can act as a nucleophile, reacting with electrophiles such as alkyl halides to form selenonium salts. Oxidation of dimethyl selenide can lead to the formation of dimethyl selenoxide ((CH₃)₂SeO) and subsequently dimethyl selenone ((CH₃)₂SeO₂).
Biological Signaling and Detoxification Pathway
In biological systems, selenium is metabolized through a series of methylation steps, which serve as a detoxification mechanism.[2] Inorganic selenium compounds are ultimately converted to dimethyl selenide and the trimethylselenonium ion for excretion. S-adenosyl-L-methionine (SAM) acts as the methyl group donor in this pathway.[21][22][23][24]
Caption: Selenium detoxification pathway via methylation.
Experimental Workflow for Synthesis and Purification
A typical laboratory workflow for the synthesis and purification of dimethyl selenide is outlined below.
Caption: Experimental workflow for dimethyl selenide synthesis.
Role in Cancer Research
Organoselenium compounds, including metabolites like dimethyl selenide, have shown promise as anticancer agents.[3][4][5][6][25] Their proposed mechanisms of action often involve the induction of oxidative stress in cancer cells through the generation of reactive oxygen species (ROS), leading to apoptosis.
Caption: Proposed anticancer mechanism of organoselenium compounds.
References
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- 2. Dimethyl selenide | C2H6Se | CID 11648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organoselenium Compounds as Cancer Therapeutic Agents | Organoselenium Compounds in Biology and Medicine: Synthesis, Biological and Therapeutic Treatments | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl selenide - Wikipedia [en.wikipedia.org]
- 8. DIMETHYLSELENIDE(593-79-3) 1H NMR spectrum [chemicalbook.com]
- 9. Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. How To [chem.rochester.edu]
- 12. CN109319746B - Method for purifying crude selenium by vacuum distillation-sodium sulfite combined method - Google Patents [patents.google.com]
- 13. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 14. research.unipd.it [research.unipd.it]
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- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Liquid Samples : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. Increased levels of S-adenosylmethionine in the livers of rats fed various forms of selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Protective Mechanisms for S-Adenosyl-L-methionine against Acetaminophen Hepatotoxicity: Improvement of Key Antioxidant Enzymatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. caringsunshine.com [caringsunshine.com]
- 25. Organoselenium compounds in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
